Triafamone

描述

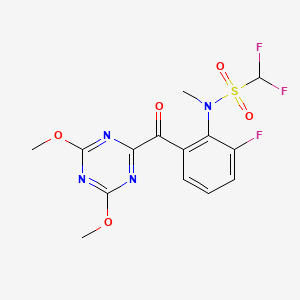

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-[2-(4,6-dimethoxy-1,3,5-triazine-2-carbonyl)-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F3N4O5S/c1-21(27(23,24)12(16)17)9-7(5-4-6-8(9)15)10(22)11-18-13(25-2)20-14(19-11)26-3/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHVIWKSEHWFDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=C1F)C(=O)C2=NC(=NC(=N2)OC)OC)S(=O)(=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F3N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70236339 | |

| Record name | Triafamone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874195-61-6 | |

| Record name | Triafamone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874195-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triafamone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874195616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triafamone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70236339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-{2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl}-1,1-difluoro-N-methylmethanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.576 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAFAMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XP2XGZ5MXO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Chemical Structure and Properties of Triafamone

Abstract

This compound is a selective sulfonanilide herbicide developed by Bayer CropScience for the control of key grasses and sedges in rice cultivation.[1][2] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), a critical component in the biosynthesis of branched-chain amino acids in plants.[1][3] Notably, this compound itself is a pro-herbicide, requiring metabolic activation within the target weed to form the active enzyme inhibitor.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mode of action, toxicological profile, and environmental fate of this compound. Detailed summaries of its properties are presented in structured tables, and key pathways and experimental workflows are visualized using diagrams. This document is intended to serve as a core technical resource for researchers and professionals in the fields of agricultural science, environmental science, and drug development.

Chemical Identity and Structure

This compound is chemically classified as a sulfonanilide herbicide.[4][5] Its systematic IUPAC name is 2'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6'-trifluoro-N-methylmethanesulfonanilide.[1][5][6]

| Identifier | Value | Reference(s) |

| Common Name | This compound | [1] |

| IUPAC Name | 2'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6'-trifluoro-N-methylmethanesulfonanilide | [1][5][6] |

| CAS Name | N-[2-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide | [5] |

| CAS Number | 874195-61-6 | [1][3][6][7][8] |

| Development Codes | AE 1887196, BCS-BX60309 | [1][3] |

| Molecular Formula | C₁₄H₁₃F₃N₄O₅S | [1][3][7][8][9] |

| Molecular Weight | 406.34 g/mol | [1][7][9] |

| InChIKey | GBHVIWKSEHWFDD-UHFFFAOYSA-N | [3][7] |

| Canonical SMILES | CN(C1=C(C=CC=C1F)C(=O)C2=NC(=NC(=N2)OC)OC)S(=O)(=O)C(F)F | [3] |

| Chemical Class | Sulfonanilide | [1][4][5] |

| Herbicide Resistance Class | HRAC Group B | [1] |

Physicochemical Properties

This compound is a white, powdered solid under standard conditions.[1] It has a low vapor pressure, indicating it is not prone to volatilization from soil or plant surfaces.[1][6] Its solubility in water is moderate and relatively stable across a range of pH values.[1][6]

| Property | Value | Conditions | Reference(s) |

| Appearance | White powder | Standard | [1][6] |

| Melting Point | 105.6 °C | - | [1][6] |

| Density | 1.53 g/mL | - | [1][6] |

| Vapor Pressure | 6.4 x 10⁻⁶ Pa | 20 °C | [1][6] |

| Henry's Law Constant | 6.3 x 10⁻⁵ Pa m³/mol | 20 °C | [1] |

| Water Solubility | 36 mg/L | 20 °C, pH 4 | [1][6] |

| 33 mg/L | 20 °C, pH 7 | [1][6] | |

| 34 mg/L | 20 °C, pH 9 | [1][6] | |

| Partition Coefficient (logPₒ/w) | 1.5 | 23 °C, pH 4 & 7 | [1] |

| 1.6 | 23 °C, pH 9 | [1] |

Herbicidal Mode of Action

Inhibition of Acetolactate Synthase (ALS)

The primary mode of action for this compound is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3] ALS is the first and rate-limiting enzyme in the biosynthetic pathway of essential branched-chain amino acids: valine, leucine, and isoleucine.[10][11] This enzyme is found in plants and microorganisms but is absent in animals, providing a basis for its selective toxicity.[11] By blocking this pathway, the herbicide starves the plant of these crucial amino acids, which leads to the cessation of cell division and plant growth, ultimately resulting in plant death.[10] Symptoms in susceptible weeds, such as stunting, necrosis, and discoloration, typically appear within one to two weeks of application.[1]

Pro-herbicide Activation

This compound itself does not directly inhibit the ALS enzyme.[1] It is a pro-herbicide that is absorbed by the plant through its roots and foliage and then converted into its active form.[1][12] In susceptible weeds, this metabolic activation involves an N-demethylation step, which produces the metabolite that potently inhibits the ALS enzyme.[12] The selectivity observed in rice is attributed to differential metabolism, where rice plants are able to detoxify the compound more effectively than the target weeds.[1]

Caption: Pro-herbicide activation pathway of this compound in target weeds.

Caption: Inhibition of the Acetolactate Synthase (ALS) pathway by this compound.

Toxicological Profile

This compound exhibits a favorable toxicological profile with low acute toxicity across oral, dermal, and inhalation routes of exposure.[6] It is not classified as a skin or eye irritant, nor is it a skin sensitizer.[1][6] The low partition coefficient (logP) suggests a low potential for bioaccumulation.[1]

| Endpoint | Species | Value | Classification | Reference(s) |

| Acute Oral LD₅₀ | Rat | > 2000 mg/kg | Low Toxicity | [6] |

| Acute Oral LD₅₀ | Mouse | > 2000 mg/kg | Low Toxicity | [6] |

| Acute Dermal LD₅₀ | Rat | > 2000 mg/kg | Low Toxicity | [6] |

| Acute Inhalation LC₅₀ | Rat | > 5.0 mg/L | Low Toxicity | [6] |

| Skin Irritation | Rabbit | Not irritating | - | [1][6] |

| Eye Irritation | Rabbit | Not irritating | - | [1][6] |

| Skin Sensitization | Mouse | Not sensitizing | - | [1][6] |

| Genotoxicity | - | No evidence of genotoxicity relevant to human health | - | [13] |

| Carcinogenicity | Rat | Increased hepatocellular tumors at high doses (non-genotoxic mechanism) | Threshold effect | [13] |

| Acceptable Daily Intake (ADI) | Human | 0.019 mg/kg bw/day | - | [13] |

Ecotoxicology

| Endpoint | Species | Value | Classification | Reference(s) |

| Acute Oral LD₅₀ | Bobwhite Quail | > 2000 mg/kg | Practically Non-toxic | [6] |

| Aquatic Toxicity (LC₅₀) | Common Carp | > 100 mg/L | Practically Non-toxic | [6] |

| Aquatic Toxicity (EC₅₀) | Daphnia magna | > 50 mg/L | Practically Non-toxic | [6] |

| Aquatic Toxicity (EC₅₀) | Algae | 6.23 mg/L | Moderately Toxic | [6] |

| Bee Toxicity (48h Oral LD₅₀) | Honeybee | > 55.8 µ g/bee | Non-toxic | [1][6] |

| Bee Toxicity (Contact LD₅₀) | Honeybee | > 100 µ g/bee | Non-toxic | [1][6] |

Environmental Fate

This compound is characterized by its relatively rapid degradation in soil and aquatic environments, limiting its persistence. Its mobility in soil is low to intermediate, making it unlikely to contaminate groundwater.[1]

| Parameter | Value | Conditions | Reference(s) |

| Soil Degradation Half-life (DT₅₀) | < 10 days | Aerobic agricultural and paddy soils | [1][6] |

| 12.1 - 20.9 days | Field studies (transplanted vs. direct-seeded rice) | [14][15] | |

| Aquatic Degradation Half-life (DT₅₀) | < 10 days | Aerobic water/sediment systems | [1][6] |

| Hydrolysis Half-life (DT₅₀) | < 10 days | pH 9, 20 °C | [1][6] |

| < 5 days | pH 9, 25 °C | [1][6] | |

| Soil Mobility (GUS Index) | 1.4 | - | Low Mobility |

Experimental Protocols

The following sections describe generalized methodologies for key toxicological, environmental, and analytical studies based on standard regulatory guidelines and published research.

Acute Oral Toxicity Study (Representative Protocol based on OECD 420)

This protocol outlines the Fixed Dose Procedure for assessing acute oral toxicity.

-

Objective: To determine the acute oral toxicity of this compound following a single dose.

-

Test System: Young adult rats (8-12 weeks old), typically females as they are often more sensitive.[8][16] Animals are acclimatized for at least 5 days.[8]

-

Dose Preparation: this compound is typically dissolved or suspended in an appropriate vehicle (e.g., corn oil, water with a suspending agent).

-

Sighting Study: A single animal is dosed at a starting level (e.g., 300 mg/kg) to determine the appropriate starting dose for the main study. The outcome (evident toxicity or no effect) determines the next dose level for another animal in a stepwise manner.[6][8]

-

Main Study: Groups of 5 animals (per dose level, single-sex) are dosed in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg).[1][6] Dosing is performed by gavage after a short fasting period.[1][8]

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.[6][8]

-

Necropsy: All animals are subjected to a gross necropsy at the end of the study.

-

Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) rather than calculating a precise LD₅₀. The dose level causing evident toxicity but no more than one death is identified.[6]

Soil Degradation Half-Life Study (Representative Protocol)

This protocol describes a laboratory study to determine the rate of this compound degradation in soil.

-

Objective: To calculate the degradation half-life (DT₅₀) of this compound in soil under controlled aerobic conditions.

-

Test System: Fresh field soil, sieved and characterized for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Application: A solution of ¹⁴C-labeled this compound (for tracking degradation products) and non-labeled this compound in a suitable solvent is applied to the soil to achieve the desired concentration (typically corresponding to the maximum field application rate). The solvent is allowed to evaporate.

-

Incubation: The treated soil is brought to a specific moisture level (e.g., 40-60% of maximum water holding capacity) and incubated in the dark at a constant temperature (e.g., 20-25 °C). The incubation vessels (biometric flasks) are designed to allow for aeration and trapping of evolved ¹⁴CO₂.[17]

-

Sampling: Replicate soil samples are taken at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days). The sampling schedule should be more intensive early in the study.[17]

-

Analysis:

-

Soil samples are extracted using an appropriate solvent (e.g., acetonitrile/water).

-

The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) with radiometric detection and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent this compound and its major degradation products.[12][18]

-

The amount of ¹⁴CO₂ trapped is measured by liquid scintillation counting to determine the extent of mineralization.[17]

-

-

Data Analysis: The concentration of this compound over time is plotted. The degradation kinetics are typically modeled using first-order kinetics, and the half-life (DT₅₀) is calculated using the formula: DT₅₀ = ln(2) / k, where k is the first-order rate constant.[17]

Caption: Representative experimental workflow for a soil degradation study.

Analytical Method for this compound in Soil (Representative Protocol)

This protocol describes a method for the extraction and quantification of this compound residues in soil using LC-MS/MS.

-

Objective: To accurately quantify this compound residues in soil samples.

-

Sample Preparation: Soil samples are air-dried and sieved (e.g., through a 2 mm sieve).

-

Extraction:

-

A known mass of soil (e.g., 10 g) is placed in a centrifuge tube.

-

An extraction solvent (e.g., acetonitrile:water mixture) is added.

-

The sample is vigorously shaken or sonicated for a set period (e.g., 30 minutes) to extract the residues.

-

The sample is centrifuged, and the supernatant (the liquid extract) is collected.

-

-

Clean-up (Optional but Recommended): To remove interfering matrix components, the extract may be passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18).

-

Quantification by LC-MS/MS:

-

Chromatographic Separation: An aliquot of the final extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A gradient elution program with mobile phases such as water and acetonitrile (both often containing small amounts of formic acid or ammonium acetate) is used to separate this compound from other components.

-

Mass Spectrometric Detection: The column eluent is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source. Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for this compound.

-

-

Quality Control: The method is validated for linearity, accuracy (recoveries from spiked samples), precision (RSD%), limit of detection (LOD), and limit of quantification (LOQ).[12][18] Matrix-matched standards are used for calibration to compensate for any matrix effects.

Conclusion

This compound is an effective sulfonanilide herbicide with a well-defined mode of action targeting the ALS enzyme in susceptible weeds. Its pro-herbicide nature and differential metabolism contribute to its selectivity in rice. The physicochemical properties of this compound, particularly its low volatility and rapid environmental degradation, combined with a favorable low-toxicity profile, position it as a valuable tool for integrated weed management programs in rice cultivation. The experimental protocols outlined herein provide a basis for the continued study and regulatory assessment of this and similar compounds.

References

- 1. oecd.org [oecd.org]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. researchgate.net [researchgate.net]

- 5. ssi.shimadzu.com [ssi.shimadzu.com]

- 6. catalog.labcorp.com [catalog.labcorp.com]

- 7. Synthetic route to the herbicide Triafamone_Chemicalbook [chemicalbook.com]

- 8. scribd.com [scribd.com]

- 9. Environmental fate of herbicides - Advances in Weed Science [awsjournal.org]

- 10. npic.orst.edu [npic.orst.edu]

- 11. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 12. Validation and Application of Liquid Chromatography Coupled with Tandem Mass Spectrometry Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid (AMPA), and Glufosinate in Soil [mdpi.com]

- 13. oehha.ca.gov [oehha.ca.gov]

- 14. ars.usda.gov [ars.usda.gov]

- 15. Trace Analysis Method Based on UPLC-MS/MS for the Determination of (C2-C18) Per-and Polyfluoroalkyl Substances and Its Application to Tap Water and Bottled Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. scielo.br [scielo.br]

- 18. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Triafamone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and mode of action of the herbicide Triafamone. Developed by Bayer CropScience under the code AE 1887196, this compound is a potent sulfonanilide herbicide used for broad-spectrum weed control in rice cultivation.[1] This document details its chemical properties, outlines the multi-step synthesis process with experimental protocols, and presents its herbicidal efficacy through quantitative data. Furthermore, it illustrates key biological and experimental processes through detailed diagrams, offering a valuable resource for professionals in the field of agrochemical research and development.

Discovery and Development

This compound was identified as a promising herbicidal candidate through a rigorous screening process. It is a member of the sulfonanilide class of herbicides and is distinguished by its efficacy against a wide range of weeds prevalent in rice paddies, including various grasses and sedges.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for formulation development, environmental fate assessment, and toxicological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | N-[2-(4,6-dimethoxy-1,3,5-triazine-2-carbonyl)-6-fluorophenyl]-1,1-difluoro-N-methylmethanesulfonamide |

| CAS Number | 874195-61-6 |

| Molecular Formula | C₁₄H₁₃F₃N₄O₅S |

| Molecular Weight | 406.34 g/mol |

| Appearance | White powdery solid |

| Melting Point | 105.6 °C |

| Vapor Pressure | 6.4 x 10⁻⁶ Pa (20 °C) |

| Solubility in Water (20°C) | 33 mg/L (at pH 7) |

| LogP (octanol/water) | 1.5 - 1.6 (at 22-23°C and pH 4-9) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the core sulfonanilide structure followed by the introduction of the triazine moiety. The overall synthetic pathway is depicted in the diagram below.

Caption: Synthetic pathway of this compound.

Experimental Protocols

The following protocols are based on generalized descriptions of the synthesis and may require optimization.

Step 1: Indolone Formation

-

Reaction: Aniline is reacted with methyl 2-methylthioacetate in the presence of sulfuryl chloride.

-

Procedure: To a solution of aniline in a suitable solvent (e.g., dichloromethane), add methyl 2-methylthioacetate. Cool the mixture in an ice bath and add sulfuryl chloride dropwise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent. The organic layer is then dried and concentrated to yield the indolone intermediate.

Step 2: Reductive Cleavage

-

Reaction: The methylthiol group of the indolone intermediate is cleaved.

-

Procedure: The indolone intermediate is dissolved in a suitable solvent (e.g., ethanol) and a reducing agent (e.g., Raney nickel) is added. The mixture is stirred under a hydrogen atmosphere until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated to give the cleaved intermediate.

Step 3: SNAr Reaction with Triazine

-

Reaction: The intermediate from the previous step undergoes a nucleophilic aromatic substitution (SNAr) reaction with a triazine derivative under basic conditions.

-

Procedure: The intermediate is dissolved in a polar aprotic solvent (e.g., DMF) and a base (e.g., potassium carbonate) is added, followed by the addition of the triazine derivative. The reaction mixture is heated until the starting material is consumed. The product is isolated by extraction and purified by column chromatography.

Step 4: Sulfonamide Formation

-

Reaction: The resulting indolone is treated with difluorosulfonyl chloride in the presence of a catalyst.

-

Procedure: To a solution of the indolone in an appropriate solvent (e.g., acetonitrile), add 1-methylimidazole followed by the dropwise addition of difluorosulfonyl chloride at a low temperature. The reaction is stirred until completion. The product is isolated by extraction and purified.

Step 5: Oxidation

-

Reaction: The indolone intermediate is oxidized to reveal the benzophenone motif.

-

Procedure: The sulfonamide intermediate is treated with an iron sulfate and hydrogen peroxide mixture. The reaction is carried out in a suitable solvent and monitored until the oxidation is complete. The product is then extracted and purified.

Step 6: Methylation

-

Reaction: The final step is the methylation of the advanced intermediate to yield this compound.

-

Procedure: The intermediate is dissolved in a suitable solvent and a methylating agent (e.g., methyl iodide) is added in the presence of a base (e.g., potassium carbonate). The reaction is stirred until completion, and the final product, this compound, is isolated and purified.

Mode of Action

This compound is an inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[2][3] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[4] By inhibiting ALS, this compound disrupts protein synthesis and cell growth, ultimately leading to the death of susceptible weeds.[5]

References

- 1. This compound (AE 1887196) a new rice herbicide for Asia | Julius-Kühn-Archiv [ojs.openagrar.de]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 4. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Unraveling the Metabolic Journey of Triafamone in Rice: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic pathway of the sulfamide herbicide Triafamone in rice (Oryza sativa). Understanding the metabolic fate of this compound is crucial for assessing its efficacy, selectivity, and potential environmental impact. This document synthesizes current scientific findings, presenting detailed experimental protocols, quantitative data, and visual representations of the key metabolic processes.

Introduction

This compound is a post-emergence herbicide widely used for controlling a variety of weeds in rice paddies. Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants. However, this compound itself is a pro-herbicide and requires metabolic activation within the target plant to become phytotoxic. In rice, a differential metabolism rate is the basis for its selectivity, allowing the crop to detoxify the herbicide while weeds succumb to its effects.

Metabolic Pathway of this compound in Rice

The primary metabolic transformation of this compound in rice plants is a detoxification process. The parent compound is taken up by the plant's foliage and roots and is then metabolized into several key products. The main pathway involves the hydroxylation of the phenyl ring, followed by glycosylation, leading to the formation of a non-toxic glycoside conjugate.

Based on current research, the principal metabolites of this compound identified in rice are:

-

Hydroxyl this compound (HTA) : An initial product of phase I metabolism, formed through hydroxylation.

-

Hydroxyl this compound Glycoside (HTAG) : The major detoxification product in rice, formed by the conjugation of HTA with a sugar moiety (glycosylation) in phase II metabolism. This process increases the water solubility of the compound, facilitating its sequestration and reducing its phytotoxicity.

-

Oxazolidinedione this compound (OTA) : Another metabolite identified, suggesting a more complex metabolic network.

The metabolic pathway of this compound in rice is a rapid process, contributing to the herbicide's selectivity and the low residue levels observed in the grain at harvest.

Quantitative Analysis of this compound and its Metabolites

The dissipation of this compound in a rice paddy environment follows a first-order kinetic model, with reported half-lives (DT50) ranging from 4.3 to 11.0 days.[1] More recent studies have reported DT50 values of 13.02–20.93 days in soil under direct-seeded rice conditions and 12.09–14.77 days under transplanted rice conditions. At the time of harvest, the concentration of this compound in both soil and rice is generally below the acceptable limit of 0.01 mg/kg.[2] A study by Wang et al. (2017) detected a this compound concentration of 0.0016 mg/kg in brown rice at the senescence stage.[1][3]

Table 1: Residue Levels of this compound in Rice

| Plant Material | Application Rate (g a.i./ha) | Time of Sampling | Residue Concentration (mg/kg) | Reference |

| Brown Rice | 34.2 | Senescence Stage | 0.0016 | Wang et al., 2017[1][3] |

| Rice (unspecified) | 67.5 and 135 | Harvest | < 0.01 | Kaur et al., 2024[2] |

| Soil (DSR) | 67.5 and 135 | Harvest | < 0.01 | Kaur et al., 2024[2] |

| Soil (TPR) | 67.5 and 135 | Harvest | < 0.01 | Kaur et al., 2024[2] |

DSR: Direct-Seeded Rice; TPR: Transplanted Rice

Note: Quantitative data for the individual metabolites (HTA, HTAG, OTA) in different rice tissues over time is not extensively available in the public literature and represents a key area for future research.

Experimental Protocols

The following sections detail the methodologies employed in the study of this compound metabolism in rice.

Rice Paddy Microcosm Simulation

To study the fate and metabolism of this compound under realistic environmental conditions, a microcosm simulating a rice paddy ecosystem is often utilized.

Protocol:

-

Microcosm Construction: Glass tanks are filled with collected paddy soil and water.

-

Planting: Rice seedlings are transplanted into the soil layer of the tanks.

-

Acclimatization: The microcosms are allowed to acclimatize for a period before herbicide application.

-

Treatment: A solution of this compound is applied to the water surface to simulate field application.

-

Sampling: Samples of water, soil, and whole rice plants (or separated into roots, shoots, and leaves) are collected at predetermined time intervals after application.

-

Sample Storage: Samples are stored frozen prior to analysis to prevent degradation of the target compounds.

Sample Extraction and Analysis

The extraction and quantification of this compound and its metabolites from various matrices require robust analytical methods.

Extraction from Soil and Rice Grain (Ultrasonic Assisted Extraction): [2]

-

A representative sample of soil or ground rice grain is weighed into a centrifuge tube.

-

An appropriate extraction solvent (e.g., acetonitrile) is added.

-

The mixture is subjected to ultrasonic extraction for a specified duration.

-

The sample is centrifuged, and the supernatant is collected.

-

The extraction process may be repeated for exhaustive extraction.

-

The combined supernatants are then concentrated and prepared for instrumental analysis.

Extraction from Rice Straw (Liquid-Liquid Extraction): [2]

-

Chopped rice straw is homogenized with a suitable solvent mixture.

-

The homogenate is filtered, and the filtrate is collected.

-

The filtrate is subjected to liquid-liquid partitioning with an immiscible solvent to separate the analytes from interfering matrix components.

-

The organic phase containing the analytes is collected, dried, and reconstituted in a suitable solvent for analysis.

Analytical Instrumentation (LC-MS/MS):

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of this compound and its metabolites.

Typical LC-MS/MS Parameters:

-

Chromatographic Column: A C18 reversed-phase column is commonly used for the separation of this compound and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of water (often with formic acid or ammonium formate) and an organic solvent like acetonitrile or methanol.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analytes.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and each metabolite are monitored.

Conclusion

The metabolism of this compound in rice is a rapid detoxification process, primarily involving hydroxylation and subsequent glycosylation to form the non-toxic metabolite HTAG. This metabolic pathway is the basis for the herbicide's selectivity in rice. While the overall fate of this compound in the rice paddy environment has been described, there is a need for more detailed quantitative studies on the distribution and concentration of the parent compound and its individual metabolites in various rice tissues over time. Such data will provide a more complete understanding of the metabolic dynamics and further ensure the safe use of this herbicide in rice cultivation. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting such future research.

References

An In-depth Technical Guide on the Mode of Action of Triafamone as an Acetolactate Synthase (ALS) Inhibitor

A Note on Terminology: In the context of the herbicide triafamone, the acronym ALS refers to the enzyme Acetolactate Synthase . This guide focuses exclusively on its biochemical mode of action in plants. There is no scientific literature to support a connection between this compound and the human neurodegenerative disease, Amyotrophic Lateral Sclerosis (ALS).

Executive Summary

This compound is a potent and selective sulfonanilide herbicide developed for broad-spectrum weed control, particularly in rice cultivation.[1] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants.[2][3] A key feature of this compound is its nature as a pro-herbicide; it is metabolized within the target plant into a more active form that is responsible for enzyme inhibition.[2] This guide provides a detailed examination of the biochemical mechanism, quantitative efficacy, and experimental evaluation of this compound's mode of action for researchers and professionals in drug and herbicide development.

Core Mechanism of Action

The primary mode of action of this compound is the disruption of branched-chain amino acid (BCAA) synthesis through the inhibition of Acetolactate Synthase (EC 2.2.1.6), also known as acetohydroxyacid synthase (AHAS).[3][4][5]

-

Target Enzyme: ALS is the first and rate-limiting enzyme in the pathway that produces valine, leucine, and isoleucine.[5] These amino acids are essential for protein synthesis and overall plant growth.

-

Pro-herbicide Conversion: this compound is absorbed by the roots and foliage of the plant.[2] It is not the primary bioactive molecule. Within susceptible plant species, it undergoes metabolic transformation into its active metabolite, which then systemically translocates to the plant's growing points.[2] The selectivity observed in crops like rice is attributed to a differential metabolism rate between the crop and the target weeds.[2]

-

Enzyme Inhibition: The active metabolite of this compound binds to the ALS enzyme. Research on other ALS-inhibiting herbicide classes suggests that this binding is typically non-competitive, occurring at a regulatory site on the enzyme rather than the active site where the substrate (pyruvate) binds. This allosteric binding alters the three-dimensional structure of the enzyme, reducing its catalytic efficiency and affinity for its natural substrates.

-

Physiological Consequences: The inhibition of ALS leads to a rapid depletion of the intracellular pool of valine, leucine, and isoleucine. This deficiency halts protein synthesis and cell division in the meristematic tissues (growing points). The visible symptoms, which include cessation of growth, chlorosis (yellowing), and necrosis (tissue death), typically appear several days to weeks after application, leading to the eventual death of the weed.[5]

Quantitative Data Presentation

Table 1: Field Efficacy of this compound Against Common Weeds

| Application Rate (g a.i./ha) | Weed Species | Weed Control Efficiency (%) | Cultivation System | Reference |

|---|---|---|---|---|

| 20 - 50 | Echinochloa crus-galli (Barnyardgrass) | >95% | Transplanted & Direct Seeded Rice | [2] |

| 20 - 50 | Other Grasses, Sedges, Broadleaf Weeds | High | Transplanted & Direct Seeded Rice | [2] |

| 40 | Mixed Grasses and Broadleaf Weeds | 97.7% - 100% | Transplanted Rice |

| 50 | Mixed Grasses and Broadleaf Weeds | High (Comparable to 40 g/ha) | Transplanted Rice | |

Table 2: Typical Enzyme Inhibition Constants for Various ALS Inhibitor Classes (for context)

| Herbicide Class | Example Compound | Target Organism | K_iapp_ / IC50 | Reference |

|---|---|---|---|---|

| Sulfonylurea | Chlorimuron Ethyl | Arabidopsis thaliana | 10.8 nM | [6] |

| Imidazolinone | Imazaquin | Arabidopsis thaliana | 3.0 µM | [6] |

| Pyrimidinyl-benzoate | - | Rice / Barley | 0.7 nM - 11.0 nM | [6] |

| Sulfonylamino-carbonyl-triazolinone | - | Barley | 9.3 nM - 24.8 nM |[6] |

Experimental Protocols

The evaluation of ALS inhibitors like this compound involves a combination of whole-plant bioassays and in vitro enzyme assays.

4.1 Whole-Plant Herbicide Efficacy Assay

-

Objective: To determine the herbicidal effectiveness (e.g., GR50 - the dose required for 50% growth reduction) of this compound on target weed species under controlled conditions.

-

Methodology:

-

Plant Cultivation: Seeds of susceptible weed species and, if required, a tolerant crop species are sown in pots containing a standardized soil mix and grown in a greenhouse or growth chamber under controlled temperature, humidity, and light conditions.

-

Herbicide Application: At a specific growth stage (e.g., 2-3 leaf stage), plants are treated with a range of this compound concentrations. Application is performed using a calibrated track sprayer to ensure uniform coverage. A control group is treated with the solvent blank.

-

Evaluation: Plant injury, chlorosis, and stunting are visually assessed at set intervals (e.g., 7, 14, and 21 days after treatment).

-

Analysis: The dry weight data is expressed as a percentage of the untreated control. A dose-response curve is generated by plotting the percent growth reduction against the herbicide concentration (log scale) to calculate the GR50 value.

-

4.2 In Vitro Acetolactate Synthase (ALS) Inhibition Assay

-

Objective: To directly measure the inhibitory activity of this compound's active metabolite on the ALS enzyme and determine its IC50 value.

-

Methodology:

-

Enzyme Extraction: Young leaf tissue from a susceptible plant species is homogenized in an extraction buffer (e.g., potassium phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, thiamine pyrophosphate (TPP), FAD, and protease inhibitors). The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is used for the assay.

-

Assay Reaction: The reaction mixture is prepared in microplate wells, containing the enzyme extract, reaction buffer, and varying concentrations of the test inhibitor (this compound's active metabolite).

-

Initiation and Incubation: The reaction is initiated by adding the substrate, pyruvate. The mixture is incubated at a controlled temperature (e.g., 30-37°C) for a defined period (e.g., 60 minutes).

-

Reaction Termination and Color Development: The enzymatic reaction is stopped by adding acid (e.g., H₂SO₄). This acidic condition also facilitates the non-enzymatic conversion of the product, acetolactate, to acetoin. The plate is heated to ensure complete conversion.

-

Quantification: Acetoin is quantified colorimetrically by adding creatine and α-naphthol, which react to form a colored complex. The absorbance is measured using a microplate reader (e.g., at 530 nm).

-

Analysis: The enzyme activity at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting percent inhibition versus inhibitor concentration (log scale).

-

Visualizations: Pathways and Workflows

5.1 Signaling Pathway: Branched-Chain Amino Acid Synthesis

Caption: Inhibition of Acetolactate Synthase by this compound's active metabolite.

5.2 Experimental Workflow: Herbicide Evaluation

Caption: Standard workflow for evaluating an ALS-inhibiting herbicide.

5.3 Logical Relationship: Pro-herbicide Activation and Inhibition

Caption: Pro-herbicide activation and non-competitive inhibition mechanism.

References

- 1. This compound | C14H13F3N4O5S | CID 16004663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Acetolactate synthase - Wikipedia [en.wikipedia.org]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

The Herbicidal Activity Spectrum of Triafamone: A Technical Guide

Introduction

Triafamone is a post-emergent sulfonanilide herbicide developed for the selective control of a broad spectrum of weeds in rice cultivation.[1][2][3] As a member of the acetolactate synthase (ALS) inhibitor class of herbicides, this compound offers a potent and effective solution for managing economically significant grass, sedge, and broadleaf weeds, including those resistant to other ALS-inhibiting herbicides.[1][2][3][4] This technical guide provides an in-depth overview of the herbicidal activity spectrum of this compound, detailing its mechanism of action, weed control efficacy, and crop safety. The information presented is intended for researchers, scientists, and professionals in the field of crop protection and drug development.

Mechanism of Action: Acetolactate Synthase (ALS) Inhibition

This compound's herbicidal activity stems from its ability to inhibit the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][2][3][5] This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and overall plant growth.[6]

By binding to the ALS enzyme, this compound blocks the production of these vital amino acids, leading to a cessation of cell division and plant growth.[6] Susceptible weeds exhibit symptoms such as stunting, chlorosis (yellowing), and necrosis (tissue death), ultimately resulting in plant mortality.[6] The selectivity of this compound in rice is attributed to the rapid metabolic detoxification of the herbicide within the rice plant, a process that is significantly slower in susceptible weed species.[2]

Below is a diagram illustrating the signaling pathway of ALS inhibition by this compound.

Herbicidal Efficacy

Field trials have consistently demonstrated the high efficacy of this compound against a wide range of economically important weeds in rice. It is effective at low use rates, typically between 20 to 50 grams of active ingredient per hectare (g a.i./ha), and can be applied from pre-emergence to late post-emergence of weeds.[1][2][3][4]

Weed Control Spectrum

The following tables summarize the herbicidal activity of this compound against key weed species as reported in various studies.

Table 1: Efficacy of this compound Against Grass Weeds in Rice

| Weed Species | Common Name | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Source(s) |

| Echinochloa crus-galli | Barnyardgrass | 20 - 50 | Pre- to Post-emergence | >95 | [1] |

| Echinochloa colona | Jungle Rice | 20 - 50 | Pre- to Post-emergence | >95 | [1] |

| Echinochloa oryzicola | Late Watergrass | 20 - 50 | Pre- to Post-emergence | >95 | [1] |

| Leptochloa chinensis | Chinese Sprangletop | 30 - 50 | Early Post-emergence | 70 - 95 | [1] |

| Paspalum distichum | Knotgrass | 20 - 40 | Pre- to Early Post-emergence | >95 | [1] |

Table 2: Efficacy of this compound Against Sedge and Broadleaf Weeds in Rice

| Weed Species | Common Name | Application Rate (g a.i./ha) | Application Timing | Weed Control Efficiency (%) | Source(s) |

| Cyperus difformis | Smallflower Umbrella Sedge | 20 - 50 | Pre- to Post-emergence | >95 | [1] |

| Cyperus iria | Rice Flatsedge | 20 - 50 | Pre- to Post-emergence | >95 | [1] |

| Fimbristylis miliacea | Rice Fimbristylis | 20 - 40 | Pre- to Early Post-emergence | >95 | [1] |

| Scirpus juncoides | Japanese Bulrush | 20 - 40 | Pre- to Early Post-emergence | >95 | [1] |

| Sphenoclea zeylanica | Gooseweed | 20 - 40 | Pre- to Early Post-emergence | >95 | [1] |

| Ludwigia octovalvis | Long-fruited Primrose-willow | 20 - 40 | Pre- to Early Post-emergence | >95 | [1] |

Crop Safety

Extensive field trials have confirmed the excellent selectivity of this compound in both transplanted and direct-seeded rice across a wide range of varieties.[1][2] Applied at the recommended rates, this compound does not cause significant phytotoxicity to rice plants.[7][8]

Table 3: Crop Safety of this compound in Rice

| Application Rate (g a.i./ha) | Application Timing | Crop Injury (%) | Source(s) |

| 30 - 100 | Pre-emergence | No significant injury | [9][10] |

| 30 - 100 | Early Post-emergence | No significant injury | [9][10] |

| 450 (2x recommended dose) | Post-emergence | No phytotoxicity observed | [7][8] |

Experimental Protocols for Efficacy and Safety Assessment

The evaluation of this compound's herbicidal activity and crop safety follows standardized experimental protocols to ensure reliable and reproducible results. These protocols are designed to assess the product's performance under a range of environmental and agronomic conditions.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting herbicide efficacy and crop safety trials.

References

- 1. nda.gov.za [nda.gov.za]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Recent Developments of Weed Management in Rice Fields [jstage.jst.go.jp]

- 5. apms.org [apms.org]

- 6. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

Triafamone uptake and translocation in weed species

An In-depth Technical Guide on the Uptake and Translocation of Triafamone in Weed Species

Introduction

This compound is a systemic, post-emergence herbicide belonging to the sulfonanilide chemical class, which acts by inhibiting the acetolactate synthase (ALS) enzyme (HRAC Group 2)[1][2]. This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants[3]. Inhibition of ALS leads to the cessation of cell division and plant growth, ultimately causing the death of susceptible weeds[3][4]. This compound is effective against a broad spectrum of grass, sedge, and broadleaf weeds in rice cultivation[1][5].

A key characteristic of this compound is that it is a pro-herbicide. This means that the parent molecule is not herbicidally active itself but is converted into its active metabolite within the plant[6]. This active metabolite is then translocated throughout the plant via both the xylem and phloem, allowing it to reach the meristematic tissues where it exerts its inhibitory effect on ALS[6]. The selectivity of this compound between rice and target weeds is primarily attributed to the differential metabolism of the herbicide, with rice plants being able to detoxify the compound more rapidly than susceptible weed species[6].

Understanding the dynamics of this compound uptake, translocation, and metabolism in various weed species is paramount for optimizing its efficacy, managing herbicide resistance, and developing sustainable weed control strategies. This technical guide provides a comprehensive overview of these processes, including quantitative data from analogous ALS-inhibiting herbicides, detailed experimental protocols, and visual representations of the key pathways and workflows.

Data Presentation: Uptake and Translocation of ALS-Inhibiting Herbicides

Table 1: Foliar Absorption of ¹⁴C-Labeled ALS-Inhibiting Herbicides in Various Weed Species.

| Herbicide | Weed Species | Time After Treatment (hours) | Absorption (% of Applied) | Reference |

| ¹⁴C-Chlorsulfuron | Kochia scoparia (Susceptible) | 24 | 85.0 | [7][8] |

| ¹⁴C-Chlorsulfuron | Kochia scoparia (Resistant) | 24 | 83.0 | [7][8] |

| ¹⁴C-Bispyribac-sodium | Echinochloa phyllopogon | 6 | 74.0 - 80.0 | [9] |

| ¹⁴C-Bispyribac-sodium | Echinochloa phyllopogon | 24 | > 80.0 | [9] |

| ¹⁴C-Penoxsulam | Echinochloa crus-galli (Susceptible) | 72 | 65.2 | [10] |

| ¹⁴C-Penoxsulam | Echinochloa crus-galli (Resistant) | 72 | 63.8 | [10] |

| ¹⁴C-Imazethapyr | Amaranthus hybridus (Susceptible) | 72 | 27.2 | [11] |

| ¹⁴C-Imazethapyr | Amaranthus hybridus (Resistant) | 72 | 23.0 | [11] |

Table 2: Translocation of ¹⁴C-Labeled ALS-Inhibiting Herbicides in Various Weed Species 72 Hours After Treatment.

| Herbicide | Weed Species | Plant Part | Translocation (% of Absorbed) | Reference |

| ¹⁴C-Chlorsulfuron | Kochia scoparia (Susceptible) | Treated Leaf | 45.0 | [7][8] |

| Rest of Shoot | 40.0 | [7][8] | ||

| Roots | 15.0 | [7][8] | ||

| ¹⁴C-Chlorsulfuron | Kochia scoparia (Resistant) | Treated Leaf | 48.0 | [7][8] |

| Rest of Shoot | 38.0 | [7][8] | ||

| Roots | 14.0 | [7][8] | ||

| ¹⁴C-Penoxsulam | Echinochloa crus-galli (Susceptible) | Treated Leaf | 55.1 | [10] |

| Rest of Shoot | 34.5 | [10] | ||

| Roots | 10.4 | [10] | ||

| ¹⁴C-Penoxsulam | Echinochloa crus-galli (Resistant) | Treated Leaf | 62.3 | [10] |

| Rest of Shoot | 29.8 | [10] | ||

| Roots | 7.9 | [10] | ||

| ¹⁴C-Imazethapyr | Amaranthus hybridus (Susceptible) | Treated Leaf | Not specified | [11] |

| Rest of Plant | ~40.0 | [11] | ||

| ¹⁴C-Imazethapyr | Amaranthus hybridus (Resistant) | Treated Leaf | Not specified | [11] |

| Rest of Plant | < 20.0 | [11] |

Experimental Protocols

The study of herbicide uptake and translocation in plants is typically conducted using radiolabeled compounds, most commonly with Carbon-14 (¹⁴C). The following is a generalized protocol for such an experiment.

3.1 Plant Material and Growth Conditions

-

Weed seeds are germinated in petri dishes and transplanted into pots containing a suitable growth medium (e.g., sandy loam soil or a commercial potting mix).

-

Plants are grown in a controlled environment, such as a greenhouse or growth chamber, with defined temperature, humidity, and photoperiod to ensure uniformity.

-

Plants are typically treated at the 3-4 leaf stage.

3.2 Preparation of Treatment Solution

-

A stock solution of ¹⁴C-labeled this compound is prepared in a suitable solvent (e.g., acetone or acetonitrile).

-

The final treatment solution is prepared by mixing the ¹⁴C-triafamone stock with a commercial formulation of non-labeled this compound, an adjuvant (if required), and distilled water to achieve the desired specific activity and application concentration.

3.3 Herbicide Application

-

A specific leaf (often the second or third fully expanded leaf) is selected for treatment. The rest of the plant is protected with plastic wrap.

-

A precise volume of the radiolabeled herbicide solution (e.g., 10 µL) is applied to the adaxial surface of the selected leaf using a microsyringe, typically as small droplets.

-

The plant is left undisturbed for a short period to allow the droplets to dry.

3.4 Harvesting and Sample Processing

-

Plants are harvested at predetermined time intervals after treatment (e.g., 6, 24, 48, 72 hours).

-

At each harvest, the treated leaf is excised and washed with a solvent solution (e.g., 10% methanol) to remove any unabsorbed herbicide from the leaf surface. The radioactivity in the leaf wash is quantified to determine the amount of herbicide that was not absorbed.

-

The plant is then sectioned into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

-

The roots are carefully washed to remove any soil or growth medium.

3.5 Quantification of Radioactivity

-

Liquid Scintillation Counting (LSC): The sectioned plant parts are dried, weighed, and then combusted in a biological oxidizer. The resulting ¹⁴CO₂ is trapped in a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter. This method provides quantitative data on the amount of herbicide in each plant part.

-

Phosphor Imaging (Autoradiography): Whole plants are pressed, dried, and mounted on paper. They are then exposed to a phosphor imaging screen for a set period. The screen is scanned using a phosphor imager to create a visual representation of the distribution of the radiolabeled herbicide within the plant.

3.6 Data Analysis

-

Absorption: Calculated as the total radioactivity applied minus the radioactivity recovered in the leaf wash, expressed as a percentage of the total applied.

-

Translocation: The radioactivity in each plant part (excluding the treated leaf) is expressed as a percentage of the total absorbed radioactivity.

Visualization of Pathways and Workflows

4.1 Experimental Workflow for Herbicide Uptake and Translocation Study

4.2 Mode of Action of this compound (ALS Inhibition)

4.3 Simplified Metabolic Pathway of this compound in Plants

Discussion and Conclusion

The efficacy of this compound, like other systemic herbicides, is intrinsically linked to its absorption into the target weed, its translocation to the site of action in sufficient quantities, and the rate at which it is metabolized into its active or inactive forms. The data presented for analogous ALS-inhibiting herbicides suggest that while absorption may not be the primary mechanism of resistance in some weed biotypes, reduced translocation can play a significant role in conferring resistance[11]. For instance, in the case of imazethapyr-resistant Amaranthus hybridus, a notable decrease in translocation out of the treated leaf was observed compared to the susceptible biotype[11].

The pro-herbicide nature of this compound adds a layer of complexity to its mode of action. The conversion to its active metabolite is a critical step that occurs within the plant[6]. The differential rate of detoxification of this active metabolite is the basis for selectivity between rice and susceptible weeds[6]. This also implies that weed species with a more efficient metabolism, potentially through enhanced activity of cytochrome P450 monooxygenases or glutathione S-transferases, may exhibit natural tolerance or evolve resistance to this compound.

References

- 1. This compound (AE 1887196) a new rice herbicide for Asia | Julius-Kühn-Archiv [ojs.openagrar.de]

- 2. doaj.org [doaj.org]

- 3. An introduction to ALS-inhibiting herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]

- 5. researchgate.net [researchgate.net]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Mechanism of Sulfonylurea Herbicide Resistance in the Broadleaf Weed, Kochia scoparia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

Soil sorption and leaching potential of Triafamone

An In-depth Technical Guide on the Soil Sorption and Leaching Potential of Triafamone

This technical guide provides a comprehensive overview of the current scientific understanding of the soil sorption and leaching potential of the herbicide this compound. The information is intended for researchers, scientists, and professionals involved in drug development and environmental risk assessment. This document synthesizes available data on this compound's environmental fate, outlines detailed experimental protocols for its study, and visualizes key processes and workflows.

The environmental behavior of this compound in soil is characterized by its sorption to soil particles, its degradation over time, and its potential for movement through the soil profile. The following tables summarize the available quantitative data for these parameters.

Table 1: Soil Sorption and Degradation Parameters of this compound

| Parameter | Value | Conditions/Soil Type |

| Freundlich Adsorption Coefficient (Kf) | 1.81 µg(1-1/n)g-1mL(1/n) | Not specified[1] |

| Degradation Half-life (DT50) | 13.02–20.93 days | Field conditions, Direct Seeded Rice (DSR)[1] |

| 12.09–14.67 days | Field conditions, Transplanted Rice (TPR)[1] | |

| < 10 days | Aerobic agricultural soils and paddy soils[1] | |

| 4.3–11.0 days | Paddy microcosm (soil and water)[2][3] | |

| Groundwater Ubiquity Score (GUS) Index | 1.4 | Indicates low mobility[1] |

Table 2: Leaching Potential of this compound

| Study Type | Soil Type | Leaching Depth | Percentage in Leachate |

| Column Leaching | Loamy sand | 10–20 cm | < 0.01 µg/mL[4][5] |

| Column Leaching | Sandy loam | 10–20 cm | < 0.01 µg/mL[4][5] |

| Column Leaching | Clay loam | 10–20 cm | < 0.01 µg/mL[4][5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard protocols for assessing the soil sorption, leaching, and residue analysis of this compound.

Soil Sorption and Desorption: Batch Equilibrium Method (Modified from OECD Guideline 106)

This protocol determines the adsorption of this compound to soil in an aqueous solution.

Principle: A known mass of soil is equilibrated with a known volume of this compound solution of a specific concentration. The amount of this compound adsorbed to the soil is calculated from the difference between the initial and final concentrations in the solution.

Materials and Reagents:

-

Analytical grade this compound standard

-

Radiolabeled this compound (e.g., 14C-triafamone) for more accurate quantification

-

Several soil types with varying physicochemical properties (e.g., organic carbon content, pH, clay content)

-

0.01 M CaCl2 solution

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

High-Performance Liquid Chromatography (HPLC) or Liquid Scintillation Counter (LSC)

Procedure:

-

Soil Preparation: Air-dry the soil samples and sieve them through a 2-mm mesh. Characterize the soils for properties such as pH, organic carbon content, cation exchange capacity, and particle size distribution.

-

Preliminary Test:

-

Prepare a stock solution of this compound in 0.01 M CaCl2.

-

Use different soil-to-solution ratios (e.g., 1:5, 1:10, 1:20 w/v).

-

Equilibrate the soil-solution suspensions for varying time points (e.g., 2, 4, 8, 24, 48 hours) on a mechanical shaker.

-

Centrifuge the suspensions and analyze the supernatant for the this compound concentration.

-

Determine the optimal soil-to-solution ratio and the time required to reach equilibrium.

-

-

Definitive Adsorption Study:

-

Prepare a series of this compound solutions of different concentrations in 0.01 M CaCl2.

-

Add a known mass of soil and a known volume of each this compound solution to centrifuge tubes in duplicate.

-

Shake the tubes for the predetermined equilibration time at a constant temperature.

-

Centrifuge the tubes at a sufficient speed to separate the solid and liquid phases.

-

Carefully collect the supernatant and analyze for the final this compound concentration.

-

-

Data Analysis:

-

Calculate the amount of this compound adsorbed to the soil using the initial and final solution concentrations.

-

Determine the soil-water distribution coefficient (Kd).

-

Calculate the Freundlich adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc).

-

Leaching Potential: Soil Column Leaching (Based on OECD Guideline 312)

This protocol assesses the mobility of this compound and its metabolites in a soil column under simulated rainfall conditions.

Principle: An undisturbed soil column is treated with this compound and subjected to a simulated irrigation regime. The leachate is collected and analyzed for the parent compound and its degradation products to determine their mobility.

Materials and Reagents:

-

Undisturbed soil columns

-

Analytical grade this compound and its metabolite standards

-

Radiolabeled this compound (optional, but recommended)

-

Simulated rainwater (e.g., 0.01 M CaCl2)

-

Leachate collection system

-

HPLC-MS/MS for analysis

Procedure:

-

Column Preparation: Collect undisturbed soil columns from the field. Pre-saturate the columns with simulated rainwater from the bottom up to establish a steady flow.

-

This compound Application: Apply a known amount of this compound (and/or its radiolabeled version) evenly to the top surface of the soil column.

-

Irrigation: Apply simulated rainwater to the top of the column at a constant rate.

-

Leachate Collection: Collect the leachate in fractions at regular intervals.

-

Soil Sectioning: At the end of the experiment, freeze the soil column and section it into different depth increments.

-

Analysis: Extract this compound and its metabolites from the leachate fractions and each soil section. Analyze the extracts using HPLC-MS/MS.

-

Data Analysis: Calculate the mass balance of the applied this compound, including the amounts in the leachate and in each soil section.

Residue Analysis in Soil (General QuEChERS and HPLC-MS/MS Method)

This protocol describes a general method for the extraction and quantification of this compound and its metabolites from soil samples.

Principle: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is used to extract the analytes from the soil matrix, followed by cleanup and analysis using HPLC-MS/MS.

Materials and Reagents:

-

Acetonitrile

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB)

-

Analytical standards of this compound and its metabolites

Procedure:

-

Extraction:

-

Weigh a sample of homogenized soil into a centrifuge tube.

-

Add acetonitrile and shake vigorously.

-

Add magnesium sulfate and sodium chloride, shake, and centrifuge.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Take an aliquot of the supernatant from the extraction step.

-

Add a mixture of PSA, C18, and GCB to remove interfering matrix components.

-

Vortex and centrifuge.

-

-

Analysis:

-

Filter the cleaned-up extract.

-

Inject an aliquot into an HPLC-MS/MS system for quantification.

-

Representative HPLC-MS/MS Conditions:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to determine the best sensitivity for each analyte.

-

Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for this compound and its metabolites.

-

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the degradation pathway of this compound and the experimental workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Effects of fertilization on the this compound photodegradation in aqueous solution: Kinetic, identification of photoproducts and degradation pathway [hero.epa.gov]

- 3. Multiple spectroscopic analyses reveal the fate and metabolism of sulfamide herbicide this compound in agricultural environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Residual and contact herbicide transport through field lysimeters via preferential flow - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Triafamone Metabolites HTA, HTAG, and OTA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triafamone is a sulfamide herbicide used for weed control in rice paddies. Understanding its metabolic fate is crucial for environmental risk assessment and ensuring food safety. In agricultural environments, this compound undergoes transformation, leading to the formation of several metabolites. This guide focuses on three key metabolites: hydroxyl this compound (HTA), hydroxyl this compound glycoside (HTAG), and oxazolidinedione this compound (OTA). These metabolites were first identified in a study simulating rice paddy conditions, which revealed the primary metabolic pathways of this compound.[1][2]

This technical guide provides a comprehensive overview of the identification of HTA, HTAG, and OTA, including their metabolic pathways, methodologies for their detection, and available data on their occurrence.

Metabolic Pathway of this compound

The metabolism of this compound in rice plants and the surrounding paddy environment follows two main pathways. The primary transformation route within the rice plant is the detoxification of this compound into HTAG. Alternatively, this compound can be reduced to HTA, which is a precursor to the formation of OTA.[1][2] This metabolic process is a critical aspect of understanding the persistence and potential impact of this compound in the environment.

References

Chemical and physical properties of Triafamone herbicide

An In-depth Technical Guide on the Core Chemical and Physical Properties of Triafamone Herbicide

Introduction

This compound is a sulfonanilide herbicide developed by Bayer CropScience AG for the control of a wide range of grass and broadleaf weeds in rice and other cereal crops.[1][2][3] Its mode of action is the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.[1][3][4] This guide provides a detailed overview of the chemical and physical properties of this compound, experimental protocols for their determination, and a visualization of its mechanism of action.

Chemical Identity

| Identifier | Value |

| Common Name | This compound |

| IUPAC Name | 2'-[(4,6-dimethoxy-1,3,5-triazin-2-yl)carbonyl]-1,1,6'-trifluoro-N-methylmethanesulfonanilide[1][5] |

| CAS Registry Number | 874195-61-6[1][5] |

| Molecular Formula | C₁₄H₁₃F₃N₄O₅S[1][5] |

| Molecular Weight | 406.34 g/mol [1][2] |

| Appearance | White powder[1][4] |

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Temperature (°C) | pH |

| Density | 1.53 g/mL | Not Specified | Not Applicable |

| Melting Point | 105.6 °C | Not Applicable | Not Applicable |

| Vapor Pressure | 6.4 x 10⁻⁶ Pa | 20 | Not Applicable |

| Henry's Law Constant | 6.3 x 10⁻⁵ Pa m³/mol | 20 | Not Applicable |

| Water Solubility | 36 mg/L | 20 | 4 |

| 33 mg/L | 20 | 7 | |

| 34 mg/L | 20 | 9 | |

| Octanol-Water Partition Coefficient (logPₒw) | 1.5 | 23 | 4 |

| 1.5 | 23 | 7 | |

| 1.6 | 23 | 9 | |

| pKa | -0.19 (Predicted) | 25 | Not Applicable |

Data sourced from references[1][4][6][7].

Mechanism of Action: ALS Inhibition

This compound is absorbed by weeds through their foliage and roots.[4][8] It is then translocated throughout the plant via the xylem and phloem.[4] this compound itself is a pro-herbicide and is converted into its active metabolite within the plant.[1][4] This active metabolite inhibits the acetolactate synthase (ALS) enzyme, which is a key enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.[1][2][3] The inhibition of ALS leads to a cessation of weed growth, followed by characteristic symptoms such as stunting, necrosis, and discoloration, ultimately resulting in the death of the weed.[1][4]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C14H13F3N4O5S | CID 16004663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (AE 1887196) a new rice herbicide for Asia | Julius-Kühn-Archiv [ojs.openagrar.de]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 6. This compound (Ref: AE 1887198) [sitem.herts.ac.uk]

- 7. This compound, PESTANAL(R), ANALYTICAL STANDARD CAS#: 874195-61-6 [m.chemicalbook.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

Triafamone's Environmental Persistence: A Technical Guide to Degradation Half-Life in Soil and Water

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental degradation of triafamone, a key herbicide used in agriculture. Understanding the persistence of this compound in soil and water is crucial for assessing its environmental impact and ensuring its safe and effective use. This document summarizes the available quantitative data on its degradation half-life, details the experimental protocols for its determination, and visualizes the key processes involved.

Executive Summary

This compound exhibits a relatively short to moderate persistence in both soil and aquatic environments. Its degradation is influenced by a variety of factors, including soil type, microbial activity, pH, and sunlight. In soil, the half-life of this compound typically ranges from approximately 10 to 21 days. In aquatic systems, its degradation is generally more rapid, with a half-life of less than 10 days, and is significantly accelerated by alkaline conditions and sunlight.

Data on this compound Degradation Half-Life

The persistence of this compound, quantified by its degradation half-life (DT₅₀), varies depending on the environmental matrix and specific conditions. The following tables summarize the key quantitative data from scientific studies.

Table 1: Degradation Half-Life of this compound in Soil

| Soil Condition | Application Method | Half-Life (DT₅₀) in Days | Reference |

| Agricultural Soils (general) | Not Specified | < 10 | [1][2] |

| Paddy Soils | Not Specified | < 10 | [1] |

| Direct-Seeded Rice (DSR) Field | Spray | 13.02 - 20.93 | [3] |

| Transplanted Rice (TPR) Field | Spray | 12.09 - 14.67 | [3] |

| Rice Paddies | Applied at 34.2 g a.i./ha | 4.3 - 11.0 | [4] |

Table 2: Degradation Half-Life of this compound in Water

| Water Condition | Degradation Pathway | Half-Life (DT₅₀) | Reference |

| Aerobic Water/Sediment Systems | Overall Degradation | < 10 days | [1][2] |

| Aqueous Solution (pH 9, 25°C) | Hydrolysis | < 5 days | [1] |

| Aqueous Solution (pH 9, 20°C) | Hydrolysis | < 10 days | [1] |

| Aqueous Solution (simulated sunlight) | Photodegradation | 106.8 hours | [5] |

| Aqueous Solution with Diammonium Phosphate | Photodegradation | 68.4 hours | [5] |

Experimental Protocols for Degradation Studies

Accurate determination of this compound's half-life relies on standardized and rigorous experimental protocols. The following sections outline the methodologies for assessing its degradation in soil and water, based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).

Soil Degradation Study (Aerobic) - Adapted from OECD Guideline 307

This protocol is designed to determine the rate of aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

-

Collect fresh, sieved (<2 mm) agricultural soil from a location with no recent history of this compound application.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

2. Experimental Setup:

-

Incubate soil samples (typically 100g) in the dark at a constant temperature (e.g., 20 ± 2°C).

-

Apply ¹⁴C-labeled or non-labeled this compound, dissolved in a suitable solvent, to the soil surface and mix thoroughly.

-

Use a flow-through system or biometer flasks to trap any evolved ¹⁴CO₂ (if using radiolabeled material) or other volatile degradation products.

3. Sampling and Analysis:

-

Collect soil samples at appropriate time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extract this compound and its metabolites from the soil using a suitable solvent (e.g., acetonitrile/water mixture) via methods like ultrasonic-assisted extraction.[3]

-

Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the concentration of the parent compound and identify major degradation products.[3][4]

4. Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of this compound using first-order kinetics.

Water Degradation Studies

1. Hydrolysis as a Function of pH - Adapted from OECD Guideline 111

This test evaluates the abiotic degradation of this compound in water due to hydrolysis at different pH levels.[6][7][8][9][10]

-

Test Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Incubation: Add a known concentration of this compound to each buffer solution and incubate in the dark at a constant temperature (e.g., 25°C).

-

Sampling and Analysis: At predetermined intervals, take aliquots from each solution and analyze for the concentration of this compound using HPLC.

-

Data Analysis: Determine the rate constant of hydrolysis and the half-life at each pH.

2. Photodegradation in Water

This study assesses the degradation of this compound in water when exposed to light.

-

Test Solutions: Prepare an aqueous solution of this compound in sterile, purified water.

-

Light Source: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon lamp). Maintain a dark control to differentiate between photodegradation and other degradation processes.

-

Experimental Conditions: Control the temperature during the experiment. The study can also investigate the effect of photosensitizers like humic acids or the presence of fertilizers.[5]

-

Sampling and Analysis: Collect samples at various time points and analyze for this compound concentration using HPLC.

-

Data Analysis: Calculate the photodegradation half-life.

3. Aerobic Aquatic Metabolism - Adapted from OECD Guideline 308

This study simulates the degradation of this compound in a natural water-sediment system.[11]

-

System Setup: Use intact water-sediment cores from a natural aquatic environment or create reconstituted systems in the laboratory.